((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine
Description
((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine is a sulfonamide derivative characterized by a cyclopropylamine group attached to a sulfonyl linker, which is further substituted with a nitro (-NO₂) and chloro (-Cl) group on the phenyl ring. The sulfonyl group imparts strong electron-withdrawing effects, enhancing the acidity of the sulfonamide proton and stabilizing the molecule under basic conditions .
Properties
IUPAC Name |
4-chloro-N-cyclopropyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O4S/c10-8-4-3-7(5-9(8)12(13)14)17(15,16)11-6-1-2-6/h3-6,11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCJACAITXWAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with cyclopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclopropylamine attacks the sulfonyl chloride, resulting in the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Oxidation: The sulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
2.1. Sulfonamide Derivatives
2.1.1. N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide
- Structure : Contains a methoxybenzamide group and cyclopropylamine linked via a sulfonamide.
- Comparison: Synthesis: Both compounds utilize cyclopropylamine and sulfonyl chlorides. The target compound employs a nitro- and chloro-substituted sulfonyl chloride, whereas this analog uses a benzamide-substituted sulfonyl chloride. Reaction conditions (pH 9.0–9.6, controlled CPA addition) are critical for yield optimization .
2.1.2. General Sulfonamides (e.g., Antibacterial Agents)
- Structure : Often feature aromatic or heteroaromatic sulfonamides (e.g., sulfanilamide).
- Comparison: Acidity: The target compound’s nitro and chloro substituents further acidify the sulfonamide proton (pKa ~8–10) compared to simpler sulfonamides (pKa ~10–12), which may influence binding to biological targets like carbonic anhydrase .
2.2. Cyclopropylamine-Containing Compounds
2.2.1. Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine Hydrochloride
- Structure : Cyclopropylamine linked to a trifluoromethylphenyl group.
- Comparison: Substituent Effects: The trifluoromethyl (-CF₃) group in this compound is highly lipophilic, whereas the nitro (-NO₂) group in the target compound is both electron-withdrawing and polar. This difference may affect solubility and membrane permeability in biological systems . Synthetic Routes: Both compounds require controlled amine protection/deprotection steps. However, the target compound’s sulfonyl chloride intermediate necessitates strict anhydrous conditions to avoid hydrolysis .
2.2.2. N-[3-(3-chlorophenoxy)propyl]cyclopropanamine
- Structure: Cyclopropylamine attached to a chlorophenoxypropyl chain.
- Comparison: Backbone Flexibility: The phenoxypropyl chain introduces conformational flexibility, contrasting with the rigid sulfonyl-phenyl backbone of the target compound. This flexibility may influence binding kinetics in receptor-ligand interactions .
2.3. Halogenated Aromatic Compounds
2.3.1. 3-Chloro-N-phenyl-phthalimide
- Structure : Phthalimide core with chloro and phenyl substituents.
- Comparison :
- Applications : Used in polyimide synthesis, whereas the target compound’s sulfonamide group may enable peptide conjugation or catalytic applications. The nitro group in the target compound could facilitate redox-driven polymerization, unlike the phthalimide’s thermal polymerization .
- Reactivity : The phthalimide’s cyclic imide is less acidic (pKa ~12–14) than the target’s sulfonamide, limiting its utility in base-catalyzed reactions .
Biological Activity
((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine is C₉H₉ClN₂O₄S, with a molar mass of approximately 276.7 g/mol. Its unique structure features a cyclopropylamine moiety linked to a sulfonyl group derived from 4-chloro-3-nitrophenyl. The compound exhibits notable physical properties, including a predicted boiling point of 432.0 ± 55.0 °C and a density of 1.61 ± 0.1 g/cm³ .
The biological activity of ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as cell division, which is significant in anticancer therapies.
- Reactive Intermediate Formation : The reduction of the nitro group can lead to the formation of reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions .
Antimicrobial Properties
Research indicates that ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cancer progression .
Case Studies and Research Findings
- Anticancer Efficacy : A study evaluated the cytotoxic effects of ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for use in cancer therapy .
- Antimicrobial Screening : In another investigation, the compound was tested against a panel of bacterial strains, where it demonstrated effective inhibition at concentrations ranging from 5 to 50 µM. The mechanism was linked to disruption of bacterial cell wall synthesis .
Data Table: Biological Activity Overview
| Activity Type | Test Organisms/Cells | Concentration Range | Observed Effect |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | 5 - 50 µM | Inhibition of growth |
| Anticancer | HeLa, MCF-7 | 10 - 100 µM | Reduced cell viability |
| Enzyme Inhibition | Various enzymes | Variable | Inhibition observed |
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine, and how can intermediates be stabilized?
- Methodology : The synthesis involves multi-step transformations, including sulfonylation of cyclopropylamine and nitration/chlorination of the aryl group. Key intermediates like sulfonyl chlorides or thiophenol derivatives (e.g., intermediate 15 in ) are prone to hydrolysis or oxidation. Stabilization requires anhydrous conditions, low temperatures (0–5°C), and inert atmospheres (N₂/Ar). Chromatographic separation (silica gel) or fractional crystallization is critical for isolating diastereomers or regioisomers .
- Data Validation : Monitor reaction progress via TLC or HPLC-MS. Confirm intermediate purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers optimize the coupling of cyclopropylamine to sulfonyl chloride intermediates?
- Methodology : Use cesium carbonate (Cs₂CO₃) as a base to deprotonate cyclopropylamine, enhancing nucleophilicity for sulfonylation. Solvent choice (e.g., THF or DMF) impacts reaction rate and byproduct formation. shows that coupling efficiency improves with slow addition of sulfonyl chloride to avoid local overheating (>90% yield under optimized conditions) .
- Troubleshooting : If yields are low, consider activating the sulfonyl chloride with catalytic DMAP or switching to microwave-assisted synthesis for controlled heating.
Advanced Research Questions
Q. What electrochemical strategies enable C–S bond formation in sulfonylcyclopropylamine derivatives?
- Methodology : Electrochemical synthesis (e.g., direct electrolysis) generates sulfonyl radicals from sulfonyl hydrazides or chlorides, which react with cyclopropane-containing substrates. As shown in , sulfonyl radicals form via anodic oxidation of sulfonyl hydrazides, enabling regioselective C–S bond formation. Use a divided cell with platinum electrodes and K₂CO₃ in acetonitrile/water (4:1) at 10 mA/cm² .
- Contradictions : Traditional thermal methods risk cyclopropane ring opening due to high temperatures. Electrochemistry offers milder conditions (room temperature) but requires precise control of voltage/pH to avoid overoxidation .
Q. How do computational studies predict the metabolic fate of ((4-Chloro-3-nitrophenyl)sulfonyl)cyclopropylamine?
- Methodology : Density functional theory (DFT) calculations can model the compound’s interaction with cytochrome P450 enzymes. suggests cyclopropylamine derivatives are metabolized via xenobiotic biodegradation pathways. Predict sites of oxidative dechlorination or nitro-group reduction using software like Gaussian or Schrodinger Suite .
- Data Interpretation : Compare computed activation energies with experimental LC-MS/MS data on metabolite formation. Discrepancies may arise from solvent effects or enzyme conformational changes not captured in simulations.
Q. What analytical techniques resolve contradictions in spectral data for sulfonylcyclopropylamine derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
